molecular formula CH2OS B3060955 methanethioic S-acid CAS No. 16890-80-5

methanethioic S-acid

Cat. No.: B3060955
CAS No.: 16890-80-5
M. Wt: 62.09 g/mol
InChI Key: AWIJRPNMLHPLNC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanethioic S-acid can be synthesized through several methods. One common approach involves the reaction of methanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. Another method involves the oxidation of methanethiol using an oxidizing agent like hydrogen peroxide.

Industrial Production Methods

In industrial settings, this compound is produced through the catalytic oxidation of methanethiol. This process involves passing methanethiol over a catalyst, such as vanadium pentoxide, at elevated temperatures. The resulting product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methanethioic S-acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized to formic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of methanethiol.

    Substitution: this compound can undergo substitution reactions with halogens, such as chlorine or bromine, to form corresponding halogenated derivatives.

Major Products Formed

    Oxidation: Formic acid

    Reduction: Methanethiol

    Substitution: Halogenated this compound derivatives

Scientific Research Applications

Methanethioic S-acid has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of various organosulfur compounds.

    Catalysis: this compound serves as a catalyst in certain chemical reactions, particularly in the formation of carbon-sulfur bonds.

    Biological Studies: Researchers use this compound to study the role of sulfur-containing compounds in biological systems.

    Industrial Applications: It is employed in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methanethioic S-acid involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. Its molecular targets include various enzymes and proteins that interact with sulfur-containing compounds. The pathways involved in its action are primarily related to its redox properties and its ability to form stable complexes with metal ions.

Comparison with Similar Compounds

Methanethioic S-acid can be compared to other thioacids and organosulfur compounds:

    Thioacetic Acid: Similar to this compound but contains an additional carbon atom. It is less reactive due to the presence of the additional carbon.

    Methanethiol: A simpler sulfur-containing compound that lacks the oxygen atom present in this compound. It is more volatile and has a distinct odor.

    Formic Acid: The oxygen analog of this compound, which lacks the sulfur atom. It is more commonly used in industrial applications due to its higher stability.

This compound is unique due to its combination of sulfur and oxygen atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

methanethioic S-acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2OS/c2-1-3/h1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIJRPNMLHPLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333974
Record name methanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

62.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16890-80-5
Record name methanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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